Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound classified as a benzimidazole derivative. These derivatives are widely recognized for their significant biological activities, making them valuable in medicinal chemistry and drug development. The compound's structure incorporates multiple functional groups, which contribute to its diverse applications in scientific research and industry.
Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate belongs to the class of benzimidazole derivatives, which are known for their roles in various biological processes. This specific compound is characterized by the presence of a chloromethyl group, a pyridinyl moiety, and an ester functional group, enhancing its reactivity and potential therapeutic uses.
The synthesis of ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Common solvents used include tetrahydrofuran and ethanol, while various catalysts may be employed to facilitate reactions.
The molecular formula for ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is , with a molecular weight of 400.9 g/mol.
Key structural data includes:
Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can participate in various chemical reactions:
These reactions can be optimized by adjusting reaction conditions such as temperature, solvent systems, and concentrations to maximize yields and minimize by-products.
Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate exhibits physical properties typical of organic compounds:
The chemical properties include:
Relevant data indicate that the compound's stability and reactivity are influenced by its functional groups, particularly the chloromethyl group which can participate in further chemical transformations .
Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate has several notable applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its importance in ongoing research efforts within these fields.
This compound (CAS 1307233-94-8) exemplifies advanced molecular design through its integration of three pharmacologically significant moieties: a benzimidazole core, a chloromethyl substituent, and a pyridinyl-linked propanoate chain. Its systematic name—ethyl 3-[[2-(chloromethyl)-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate—reflects this intricate architecture [1] [3]. The molecular formula (C₂₀H₂₁ClN₄O₃) and weight (400.86 g/mol) underpin its moderate lipophilicity (predicted logP = 3.31), which balances membrane permeability and aqueous solubility for pharmaceutical processing [1] [8]. Key physicochemical properties include a boiling point of 609.5°C and density of 1.29 g/cm³, consistent with stable crystalline solids suitable for synthetic manipulation [1] [9]. The benzimidazole nucleus provides planar rigidity for target binding, while the chloromethyl group (–CH₂Cl) serves as a versatile handle for nucleophilic displacement reactions—enabling further molecular diversification [1] [6]. As a recognized intermediate in dabigatran synthesis, this compound’s structural complexity mirrors modern trends in anticoagulant development, where multi-domain molecules achieve precise target engagement [1] [8].
Table 1: Fundamental Molecular Properties
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₂₀H₂₁ClN₄O₃ | Empirical formula [1] |
Molecular Weight | 400.86 g/mol | Calculated from formula [1] |
Boiling Point | 609.5 ± 55.0 °C | Predicted [1] |
Density | 1.29 g/cm³ | Experimental [1] |
pKa | 3.71 ± 0.10 | Predicted (acidic) [1] |
PSA | 77.32 Ų | Computational [8] |
Benzimidazole emerged as a privileged scaffold in medicinal chemistry following its identification in vitamin B₁₂ (c. 1948), catalyzing decades of derivative exploration. Early work focused on antiparasitic agents (e.g., albendazole), but the 21st century saw expansion into neuroscience, oncology, and cardiovascular therapeutics [4]. The target compound epitomizes this evolution, leveraging scaffold modularity to incorporate a N-pyridin-2-yl carboxamide motif—a design strategy aligned with kinase inhibitor optimization [6] [10]. Contemporary synthetic advances highlighted in search results include nanocatalysts and microwave-assisted cyclizations, which address traditional limitations in benzimidazole synthesis such as harsh conditions and low yields [4]. Recent breakthroughs demonstrate benzimidazole derivatives as reversible MAO-B inhibitors (IC₅₀ = 67.3 nM for PD treatment) and ALDH1A1 antagonists (improving glucose consumption at 10 μM), validating the core’s versatility [2] [7]. The commercial availability of this specific compound (>95% purity) from suppliers like Combi-Blocks and AK Scientific reflects matured industrial-scale production [1] [5] [9], underscoring its role in accelerating drug discovery pipelines.
The chloromethyl group at the benzimidazole 2-position dominates the compound’s reactivity profile. As a primary alkyl chloride, it undergoes facile nucleophilic substitution (SN₂) with amines, thiols, and azides—enabling covalent conjugation or prodrug derivatization [1] [6]. Electronic effects from the adjacent benzimidazole ring enhance its electrophilicity, though steric constraints may slow bulkier nucleophiles. This moiety’s role as a synthetic linchpin is evidenced by its inclusion in dabigatran impurity standards, where controlled reactivity ensures reproducible impurity profiling [1] [8].
The pyridin-2-yl substituent attached via the carboxamide nitrogen provides directionality for molecular recognition. Its nitrogen atom acts as a hydrogen-bond acceptor, while the aromatic system engages in π-stacking and charge-transfer interactions with biological targets [4] [7]. This is critical in MAO-B inhibition, where pyridinyl analogues enhance binding affinity (>387-fold selectivity over MAO-A) [2]. The ethyl propanoate tail appended to this pyridine introduces torsional flexibility and ester functionality, balancing hydrophobicity (logP optimization) and metabolic stability [1] [9].
Table 2: Comparative Functions of Key Substituents
Substituent | Position | Electronic Effects | Role in Molecular Interactions | Derivatization Utility |
---|---|---|---|---|
Chloromethyl (–CH₂Cl) | Benzimidazole 2 | σ-withdrawing/π-donating | Electrophilic site for covalent binding | Nucleophilic displacement (SN₂) [6] |
Pyridin-2-yl | Carboxamide N | σ-accepting/π-accepting | H-bond acceptance; π-stacking [7] | Metal coordination; salt formation |
Ethyl propanoate | Pyridine N | Moderate polarization | Solubility modulation; H-bond donation | Hydrolysis to carboxylic acid [1] |
Table 3: Standardized Compound Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | ethyl 3-[[2-(chloromethyl)-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
Synonyms | Dabigatran Impurity 80; MFCD23135630; β-Alanine, N-[[2-(chloromethyl)-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester |
Common Abbreviations | DBG-2 (in dabigatran context) |
CAS Registry Number | 1307233-94-8 |
Molecular Formula | C₂₀H₂₁ClN₄O₃ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7